molecular formula C7H13FN2 B13000098 (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine

(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13000098
M. Wt: 144.19 g/mol
InChI Key: GEJVEGQYNKOYPG-BQBZGAKWSA-N
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Description

(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, and a fluorine atom attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as fluorinated amines and pyrazine derivatives can be reacted under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings but may have different substituents.

    Fluorinated heterocycles: Compounds with similar fluorine substitution patterns.

Uniqueness

(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to other pyrrolopyrazine derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

(7S,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7-/m0/s1

InChI Key

GEJVEGQYNKOYPG-BQBZGAKWSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@H]2CN1)F

Canonical SMILES

C1CN2CC(CC2CN1)F

Origin of Product

United States

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